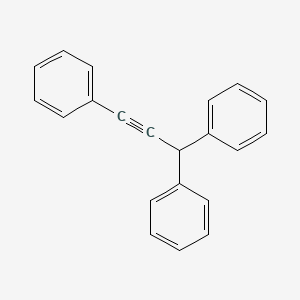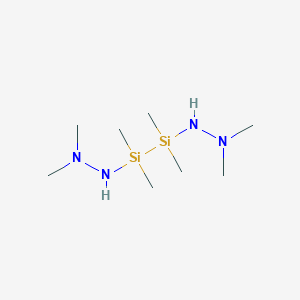
1,1'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) is a compound that features a unique structure with silicon and nitrogen atoms
准备方法
The synthesis of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) typically involves the reaction of 1,1,2,2-Tetramethyldisilane with 2,2-dimethylhydrazine under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
化学反应分析
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics and other high-tech industries.
作用机制
The mechanism of action of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation or disruption of chemical bonds, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
相似化合物的比较
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyldisilane: This compound is a precursor in the synthesis of the target compound and shares similar silicon-based properties.
2,2-Dimethylhydrazine: This compound is another precursor and is known for its reactivity with silicon-containing compounds.
1,2-Dichlorotetramethyldisilane: This compound is similar in structure but contains chlorine atoms, which can influence its reactivity and applications.
属性
CAS 编号 |
6026-22-8 |
|---|---|
分子式 |
C8H26N4Si2 |
分子量 |
234.49 g/mol |
IUPAC 名称 |
2-[[(2,2-dimethylhydrazinyl)-dimethylsilyl]-dimethylsilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H26N4Si2/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChI 键 |
VVGRAIDYOLOSKI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N[Si](C)(C)[Si](C)(C)NN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



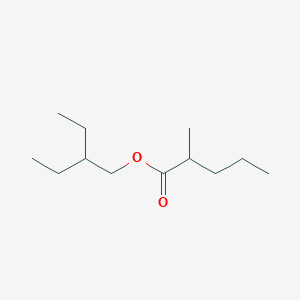
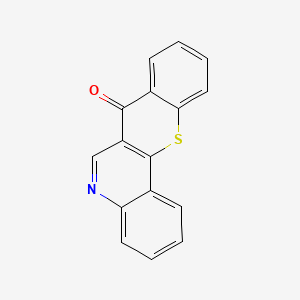

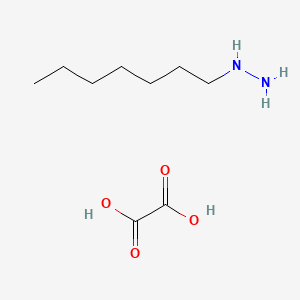
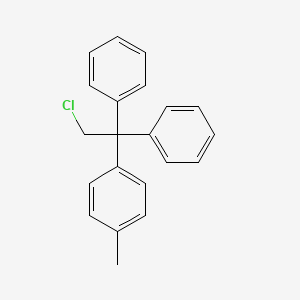

![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)

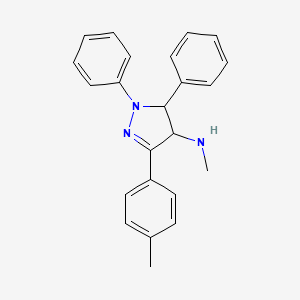
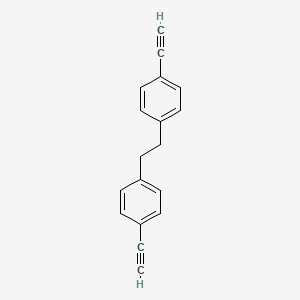
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)

